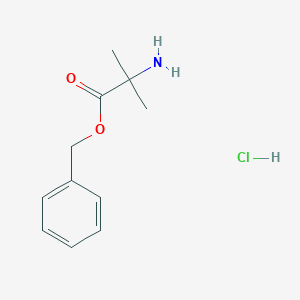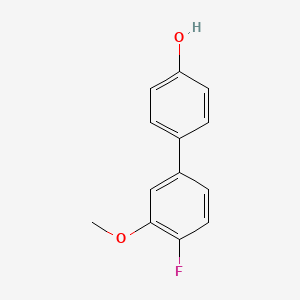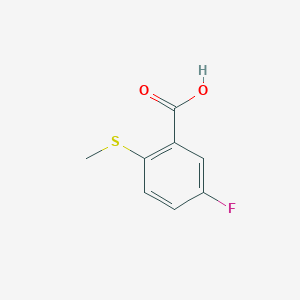
5-Fluoro-2-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(methylthio)benzoic acid: is an organic compound with the molecular formula C₈H₇FO₂S and a molecular weight of 186.21 g/mol. It is widely used in various fields such as chemicals, pharmaceuticals, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with methylthiolate under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-(methylthio)benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: 5-Fluoro-2-(methylthio)benzoic acid can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
科学的研究の応用
Chemistry: 5-Fluoro-2-(methylthio)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems .
Industry: In the chemical industry, it is used in the synthesis of various chemical intermediates and specialty chemicals .
作用機序
The mechanism of action of 5-Fluoro-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its chemical reactivity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methylthio group.
2-(Methylthio)benzoic acid: Similar structure but lacks the fluorine atom.
5-Chloro-2-(methylthio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 5-Fluoro-2-(methylthio)benzoic acid is unique due to the presence of both the fluorine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
5-fluoro-2-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWAFTGNUNRGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
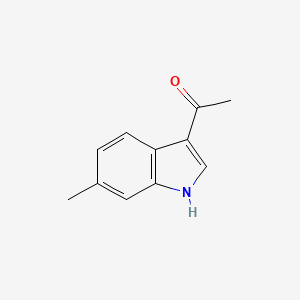
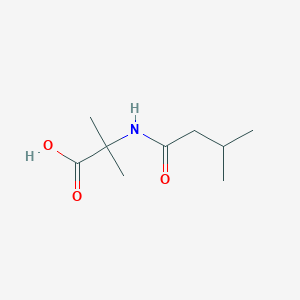

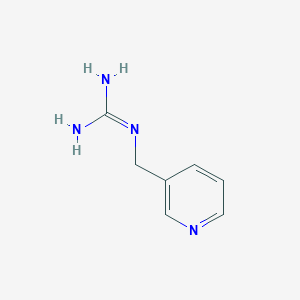

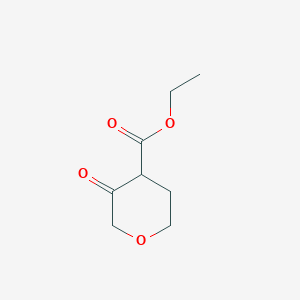
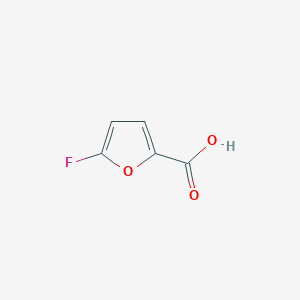
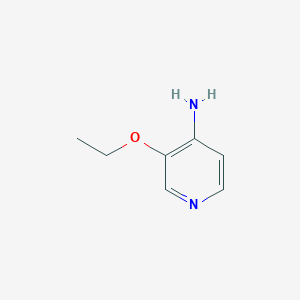
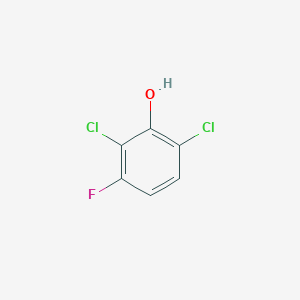

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
